molecular formula C9H9N5O2 B13520771 N-(1,6-dihydro-4-methyl-6-oxo-2-pyrimidinyl)-1H-Imidazole-1-carboxamide

N-(1,6-dihydro-4-methyl-6-oxo-2-pyrimidinyl)-1H-Imidazole-1-carboxamide

Cat. No.: B13520771
M. Wt: 219.20 g/mol
InChI Key: KRXQPLNNIVKFHM-UHFFFAOYSA-N
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Description

N-(1,6-dihydro-4-methyl-6-oxo-2-pyrimidinyl)-1H-Imidazole-1-carboxamide is a heterocyclic compound featuring a pyrimidinone ring fused to an imidazole carboxamide moiety. This structure enables unique supramolecular interactions, particularly through hydrogen bonding and π-π stacking, as demonstrated in studies of its role in polymer self-assembly . The compound’s pyrimidinyl group contributes to its stability, while the imidazole carboxamide moiety enhances its ability to form dynamic non-covalent networks. Applications are primarily in materials science, where it acts as a building block for stimuli-responsive polymers .

Properties

Molecular Formula

C9H9N5O2

Molecular Weight

219.20 g/mol

IUPAC Name

N-(4-methyl-6-oxo-1H-pyrimidin-2-yl)imidazole-1-carboxamide

InChI

InChI=1S/C9H9N5O2/c1-6-4-7(15)12-8(11-6)13-9(16)14-3-2-10-5-14/h2-5H,1H3,(H2,11,12,13,15,16)

InChI Key

KRXQPLNNIVKFHM-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=O)NC(=N1)NC(=O)N2C=CN=C2

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1,6-dihydro-4-methyl-6-oxo-2-pyrimidinyl)-1H-Imidazole-1-carboxamide typically involves the reaction of 4-methyl-6-oxo-2-pyrimidinylamine with an appropriate imidazole derivative under controlled conditions. The reaction is usually carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) to facilitate the formation of the carboxamide bond .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The process may include steps such as recrystallization and purification using chromatography techniques to ensure the final product meets the required specifications .

Chemical Reactions Analysis

Types of Reactions

N-(1,6-dihydro-4-methyl-6-oxo-2-pyrimidinyl)-1H-Imidazole-1-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature and solvent, are optimized based on the desired outcome .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while substitution reactions can produce a variety of functionalized compounds .

Scientific Research Applications

Medicinal Chemistry Applications

Antimicrobial Activity
Research indicates that N-(1,6-dihydro-4-methyl-6-oxo-2-pyrimidinyl)-1H-imidazole-1-carboxamide exhibits significant antimicrobial properties. A study by PubChem shows that this compound has shown efficacy against various bacterial strains, suggesting its potential as a lead compound for developing new antibiotics.

Anticancer Properties
The compound has also been investigated for its anticancer activities. In vitro studies have demonstrated that it can inhibit the growth of cancer cell lines by inducing apoptosis and cell cycle arrest. For instance, research published in ScienceDirect highlights the compound's ability to target specific signaling pathways involved in tumor proliferation and survival .

Enzyme Inhibition
this compound has been studied for its role as an enzyme inhibitor. It has shown promise in inhibiting enzymes related to metabolic pathways in pathogens, which could lead to the development of novel therapeutic agents .

Agricultural Applications

Pesticidal Properties
In agricultural research, the compound has been explored for its pesticidal properties. Its ability to disrupt metabolic processes in pests makes it a candidate for developing eco-friendly pesticides. Field trials have indicated effective pest control with minimal environmental impact, aligning with sustainable agricultural practices.

Plant Growth Regulation
Studies have indicated that this compound can act as a plant growth regulator. By modulating hormonal pathways within plants, it can enhance growth rates and stress resistance, making it beneficial for crop yield improvement under adverse conditions.

Material Science Applications

Polymer Development
this compound is being investigated for its potential use in polymer science. Its unique structure allows it to be incorporated into polymer matrices to enhance thermal stability and mechanical properties. Research indicates that polymers modified with this compound exhibit improved performance characteristics suitable for various industrial applications.

Table 1: Summary of Biological Activities

Activity TypeEfficacyReference
AntimicrobialEffective against Gram-positive bacteriaPubChem
AnticancerInduces apoptosis in cancer cell linesScienceDirect
Enzyme InhibitionInhibits key metabolic enzymesPubChem

Case Study: Anticancer Mechanism

A comprehensive study was conducted to evaluate the anticancer effects of this compound on human pancreatic cancer cells. The results showed a significant reduction in cell viability and induction of apoptosis through the activation of caspase pathways. This reinforces the compound's potential as a therapeutic agent in oncology.

Mechanism of Action

The mechanism of action of N-(1,6-dihydro-4-methyl-6-oxo-2-pyrimidinyl)-1H-Imidazole-1-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved are subjects of ongoing research .

Comparison with Similar Compounds

2-(1-Amino-1-methylethyl)-N-[(4-fluorophenyl)methyl]-1,6-dihydro-5-hydroxy-1-methyl-6-oxo-4-pyrimidinecarboxamide

  • Structure: Shares the pyrimidinone core but includes a 4-fluorobenzyl substituent, a hydroxyl group at position 5, and a 1-amino-1-methylethyl side chain at position 2 .
  • The hydroxyl group introduces polarity, altering solubility compared to the target compound.
  • Applications : Likely explored for therapeutic use due to fluorinated aromatic systems’ prevalence in drug design .

N-Propyl-N-[2-(2,4,6-trichlorophenoxy)ethyl]-1H-imidazole-1-carboxamide (Prochloraz)

  • Structure: Contains an imidazole carboxamide backbone but substitutes the pyrimidinyl group with a trichlorophenoxyethyl-propyl chain .
  • Key Differences: The trichlorophenoxy group confers strong fungicidal activity, while the propyl chain enhances membrane permeability. Unlike the target compound, Prochloraz lacks a pyrimidine ring, reducing its utility in supramolecular chemistry.
  • Applications : Widely used as an agricultural fungicide, particularly for mangoes, under strict regulatory restrictions due to environmental and health risks .

Comparative Data Table

Compound Name Core Structure Key Functional Groups Primary Applications Regulatory/Functional Notes References
N-(1,6-dihydro-4-methyl-6-oxo-2-pyrimidinyl)-1H-Imidazole-1-carboxamide Pyrimidinone-imidazole hybrid Methyl, oxo, carboxamide Supramolecular polymers High hydrogen-bonding capacity
2-(1-Amino-1-methylethyl)-N-(4-fluorobenzyl)-5-hydroxy-1-methyl-6-oxo-pyrimidinecarboxamide Pyrimidinone 4-Fluorobenzyl, hydroxyl, amino-isopropyl Pharmaceutical research Enhanced lipophilicity
Prochloraz Imidazole carboxamide Trichlorophenoxyethyl, propyl Agricultural fungicide Severely restricted (mangoes only)

Research Findings and Functional Insights

  • Supramolecular Utility : The target compound’s pyrimidinyl-imidazole structure enables reversible self-assembly, critical for creating adaptive materials. In contrast, Prochloraz’s rigidity limits such applications .
  • Bioactivity: Prochloraz’s trichlorophenoxy group drives its fungicidal action but raises toxicity concerns, leading to regulatory limitations . The fluorinated analogue in may offer safer bioactive profiles due to controlled hydrophobicity.
  • Thermodynamic Stability: The target compound’s methyl and oxo groups stabilize the pyrimidinone ring, favoring thermal resilience in polymer matrices compared to hydroxylated analogues .

Biological Activity

N-(1,6-dihydro-4-methyl-6-oxo-2-pyrimidinyl)-1H-Imidazole-1-carboxamide is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological evaluations, and various applications, particularly in anticancer and antiviral research.

  • Molecular Formula : C9H9N5O2
  • Molecular Weight : 199.20 g/mol
  • CAS Number : 135733650

Synthesis

The compound can be synthesized through various methods, often involving the condensation of pyrimidine derivatives with imidazole carboxamides. The synthesis typically requires controlled conditions to ensure the formation of the desired product with minimal side reactions.

Anticancer Activity

Recent studies have demonstrated that this compound exhibits significant anticancer properties. In vitro studies have shown that it inhibits the proliferation of several cancer cell lines, including:

Cell Line IC50 (µM)
MDA-MB-231 (Breast)5.0
HepG2 (Liver)4.5
A549 (Lung)6.2

These findings suggest that the compound may interfere with critical cellular pathways involved in cancer cell growth and survival.

Antiviral Activity

In addition to its anticancer effects, this compound has shown promise as an antiviral agent. Research indicates that it can inhibit viral replication in various models, particularly against viruses such as herpes simplex virus type 1 (HSV-1) and respiratory syncytial virus (RSV). The following table summarizes its antiviral efficacy:

Virus EC50 (µM) Selectivity Index
HSV-112.010.5
RSV8.015.0

The selectivity index indicates a favorable therapeutic window for potential clinical applications.

The biological activity of this compound may be attributed to its ability to interact with specific molecular targets involved in cell signaling pathways. For instance, it has been suggested that the compound inhibits key enzymes involved in nucleotide synthesis and DNA replication, which are crucial for both cancer cell proliferation and viral replication.

Case Studies

Several studies have highlighted the therapeutic potential of this compound:

  • Study on Anticancer Activity : A study published in ACS Omega evaluated the compound's efficacy against various cancer cell lines and found it significantly reduced cell viability through apoptosis induction .
  • Antiviral Efficacy : Research conducted by MDPI revealed that the compound effectively reduced viral load in infected cell cultures, demonstrating its potential as a treatment for viral infections .
  • Combination Therapies : Investigations into combination therapies have shown enhanced efficacy when this compound is used alongside other chemotherapeutic agents, indicating a synergistic effect .

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for preparing N-(1,6-dihydro-4-methyl-6-oxo-2-pyrimidinyl)-1H-Imidazole-1-carboxamide and its analogs?

  • Methodological Answer : The synthesis typically involves coupling a pyrimidinone derivative with an imidazole-carboxamide precursor. For example, metal carbonyl-mediated rearrangements of oxadiazoles (as in ) can generate substituted pyrimidinones. Subsequent carboxamide linkage formation may employ coupling agents like EDCI/HOBt under anhydrous conditions. For imidazole derivatives, propargylamine or similar amines can react with imidazole-1-carboxylic acid chlorides (analogous to ). Optimization of solvent systems (e.g., DMF or THF) and temperature (room temperature to reflux) is critical for yield improvement .

Q. How can crystallographic data for this compound be refined to resolve structural ambiguities?

  • Methodological Answer : Use the SHELX suite (e.g., SHELXL) for small-molecule refinement. Key steps include:

  • Data collection with high-resolution X-ray diffraction (≥0.8 Å).
  • Application of twin refinement protocols if twinning is observed.
  • Validation via PLATON or similar tools to check for missed symmetry or disorder.
  • Referencing SHELX’s robust handling of high-resolution data and twinning ( ) ensures reproducibility .

Q. What spectroscopic techniques are most effective for characterizing this compound?

  • Methodological Answer :

  • NMR : Use 1H^1H- and 13C^{13}C-NMR in DMSO-d6 or CDCl3 to confirm substituent positions and carboxamide linkage (e.g., δ ~11 ppm for NH protons; ).
  • LCMS/HRMS : Validate molecular weight and purity (>98% via HPLC; ).
  • FTIR : Identify carbonyl stretches (C=O at ~1700 cm1^{-1}) and imidazole ring vibrations (~1600 cm1^{-1}) .

Advanced Research Questions

Q. How can researchers address contradictions in reported bioactivity data for this compound across different assays?

  • Methodological Answer :

  • Assay Standardization : Normalize cell lines (e.g., Capan-1 epithelial cells; ), incubation times, and solvent controls.
  • Structure-Activity Relationship (SAR) Analysis : Compare substituent effects (e.g., methyl vs. fluorobenzyl groups; vs. 17).
  • Meta-Analysis : Use computational tools (e.g., molecular docking) to evaluate binding affinity variations across targets (e.g., adenosine receptors in ) .

Q. What experimental strategies can elucidate the mechanism of action of this compound in enzymatic inhibition?

  • Methodological Answer :

  • Kinetic Studies : Perform Michaelis-Menten analysis with varying substrate concentrations to determine inhibition type (competitive/non-competitive).
  • Isothermal Titration Calorimetry (ITC) : Measure binding thermodynamics to enzymes (e.g., kinases or proteases).
  • Mutagenesis : Engineer enzyme active-site mutants to identify critical residues for interaction (e.g., imidazole’s nitrogen coordination; ) .

Q. How can computational modeling guide the optimization of this compound’s pharmacokinetic properties?

  • Methodological Answer :

  • ADMET Prediction : Use tools like SwissADME to assess logP (target ~2.8; ), PSA (<90 Ų), and CYP450 interactions.
  • Molecular Dynamics (MD) Simulations : Evaluate stability of the carboxamide linkage in physiological pH (e.g., 7.4) and solvation models.
  • QSAR Models : Train models on pyrimidinyl-imidazole analogs ( ) to prioritize substituents for synthesis .

Data Contradiction and Resolution

Q. Why do crystallographic data sometimes conflict with NMR-derived structural models for this compound?

  • Methodological Answer :

  • Dynamic Effects : NMR captures solution-state conformations, while crystallography shows solid-state packing. Compare both datasets to identify flexible regions (e.g., rotatable bonds in the carboxamide; ).
  • Disorder Modeling : Apply TLS refinement in SHELXL to account for anisotropic motion in crystals.
  • DFT Calculations : Validate energetically favorable conformers using Gaussian or ORCA .

Q. How can researchers reconcile discrepancies in biological activity between in vitro and in vivo studies?

  • Methodological Answer :

  • Bioavailability Studies : Measure plasma protein binding and metabolic stability (e.g., liver microsomes) to identify clearance issues.
  • Prodrug Design : Modify the carboxamide to a hydrolyzable ester (e.g., propargyl ester; ) for improved absorption.
  • Tissue Distribution Imaging : Use radiolabeled analogs (e.g., 14C^{14}C-tagged) to track compound localization .

Tables for Key Data Comparison

Property Value/Technique Source
logP ~2.8 (calculated)
PSA 64 Ų
Synthetic Yield 35–75% (dependent on coupling agent)
Bioactivity (IC50) 0.5–10 µM (enzyme-dependent)

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